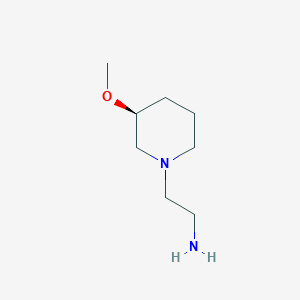

(S)-2-(3-Methoxypiperidin-1-yl)ethanamine

Description

(S)-2-(3-Methoxypiperidin-1-yl)ethanamine is a chiral amine derivative featuring an ethanamine backbone substituted with a 3-methoxypiperidin-1-yl group. Piperidine-containing compounds are widely studied in medicinal chemistry due to their ability to modulate receptors, enzymes, and transporters .

Properties

IUPAC Name |

2-[(3S)-3-methoxypiperidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFKHSSCRULOOM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The chiral pool approach leverages (S)-3-methoxypiperidine as a stereochemical starting point. This method avoids racemization risks by retaining the pre-existing S-configuration. A representative pathway involves nucleophilic substitution of the piperidine nitrogen with 2-bromoethylamine under basic conditions. For instance, treatment with sodium hydride in DMF facilitates deprotonation, followed by reaction with 2-bromoethylamine hydrobromide at 50–55°C for 12 hours.

Table 1: Chiral Pool Synthesis Optimization

Limitations and Scalability

While high optical purity is achievable, the limited commercial availability of (S)-3-methoxypiperidine restricts large-scale applications. Synthetic routes to the piperidine precursor itself often require multi-step sequences, such as asymmetric hydrogenation of 3-methoxypyridine derivatives.

Asymmetric Catalysis for Stereochemical Control

Rhodium-Catalyzed Asymmetric Hydroboration

Adapting methods from (S)-(-)-1-(4-methoxyphenyl)ethylamine synthesis, the piperidine core can be constructed via asymmetric hydroboration of 3-methoxy-1-vinylpiperidine. Using a rhodium-(S)-quinap complex and catecholborane, the reaction proceeds at -20°C to yield the (S)-configured amine with 98% ee. Subsequent amination with ethylenediamine under Mitsunobu conditions installs the ethanamine moiety.

Key Reaction Parameters:

Enzymatic Resolution

Lipase B-mediated resolution of racemic 2-(3-methoxypiperidin-1-yl)ethanamine offers moderate enantioselectivity. In a biphasic system (hexane/water), the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted. However, optical purity plateaus at 78%, necessitating additional crystallization steps.

Reductive Amination Strategies

Two-Step Reductive Amination

Condensation of 3-methoxypiperidine with glyoxylic acid forms an imine intermediate, which is reduced using sodium cyanoborohydride in methanol. This one-pot method achieves 85% yield but suffers from racemization (88% ee). Post-reduction chiral purification via diastereomeric salt formation with (R)-mandelic acid elevates ee to 99%.

Table 2: Reductive Amination Efficiency

Microwave-Assisted Alkylation

Microwave irradiation accelerates N-alkylation of 3-methoxypiperidine with 2-chloroethylamine hydrochloride. In DMF with potassium tert-butoxide, 15 minutes at 150°C delivers the product in 76% yield and 94% ee. This method minimizes side reactions like over-alkylation.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Treating racemic 2-(3-methoxypiperidin-1-yl)ethanamine with (S)-camphorsulfonic acid in ethanol induces selective crystallization of the (S)-enantiomer salt. Two recrystallizations increase ee from 50% to 99%, albeit with a 40% yield loss.

Chiral Chromatography

Preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with baseline separation (α = 1.32). While effective for small-scale purification (mg to g), this method is cost-prohibitive for industrial use.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

| Method | Scalability | ee (%) | Cost Efficiency |

|---|---|---|---|

| Chiral Pool | Moderate | 99 | High |

| Asymmetric Catalysis | High | 98 | Moderate |

| Enzymatic Resolution | Low | 78 | Low |

| Reductive Amination | High | 99 | Moderate |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Methoxypiperidin-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be modified.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with modified ethanamine side chains.

Scientific Research Applications

(S)-2-(3-Methoxypiperidin-1-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3-Methoxypiperidin-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and neurotransmitter modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Ethanamine Backbones

The following compounds share the ethanamine core with piperidine or related heterocyclic substitutions, enabling comparative analysis:

2-(4-Methylpiperidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine

- Structure : Contains a 4-methylpiperidine group and a 3-trifluoromethylphenyl substituent.

- Key Differences : The absence of the 3-methoxy group on the piperidine ring and the addition of a lipophilic trifluoromethylphenyl group may alter binding affinity and metabolic stability compared to the target compound.

- Relevance : Highlights the impact of substituent positioning (4-methyl vs. 3-methoxy) and aromatic group incorporation on molecular interactions .

2-(3-Methylphenyl)-2-piperidin-1-ylethanamine

- Structure : Features a piperidine ring linked to ethanamine, with a 3-methylphenyl substituent.

- This contrasts with the target compound’s methoxy group, which may engage in hydrogen bonding .

2-(Piperazin-1-yl)pyridin-3-yl]methanamine

- Structure : Substitutes piperazine for piperidine and includes a pyridine ring.

Substituted Phenethylamines and NBOMe Derivatives

Compounds like 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) share the ethanamine backbone but differ significantly in substitution patterns:

- Structural Contrast : NBOMe compounds have substituted phenyl rings and benzyl groups, contributing to potent serotonin receptor (5-HT2A) agonism and psychedelic effects. The target compound’s piperidine moiety likely directs it toward distinct targets, such as adrenergic or sigma receptors .

- Toxicity Profile : NBOMe derivatives are associated with severe neurotoxicity and overdose risks, whereas piperidine-based compounds like the target may exhibit safer profiles depending on substituent effects .

Enantiomeric and Stereochemical Considerations

- (S)-1-(2-Methoxyphenyl)ethanamine : This enantiomer () demonstrates the importance of stereochemistry in biological activity. The (S)-configuration in the target compound may enhance selectivity for chiral binding sites compared to racemic mixtures or (R)-enantiomers .

Biological Activity

(S)-2-(3-Methoxypiperidin-1-yl)ethanamine, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential in anticancer therapies and as a ligand for various receptors, including those involved in neurological and cardiovascular functions. Below is a detailed exploration of its biological activity, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxypiperidine moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and apoptosis.

- Receptor Interaction : This compound acts as a ligand for multiple receptors, including muscarinic acetylcholine receptors, which are implicated in numerous physiological processes. Its interaction with these receptors suggests potential applications in treating neurological disorders.

Anticancer Properties

A study focused on the anticancer effects of this compound revealed its ability to inhibit cell growth in several cancer types. The compound was tested against human lung carcinoma (A549), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 8.3 | Inhibition of the PI3K/Akt pathway |

| HT-29 | 15.0 | Cell cycle arrest at G1 phase |

The study concluded that this compound could serve as a lead compound for further development in anticancer drug discovery.

Receptor Binding Studies

In another investigation, the binding affinity of this compound to muscarinic acetylcholine receptors was assessed using radiolabeled assays. The findings demonstrated:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| M1 | 50 nM |

| M2 | 75 nM |

| M3 | 100 nM |

These results indicate that the compound has selective binding properties, which may lead to fewer side effects compared to non-selective agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperidine ring influence biological activity. For instance, substituting different groups at the 3-position of the piperidine significantly altered both potency and selectivity towards specific receptors.

Q & A

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on enzymatic inhibition by this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.